molecular formula C10H12BrNO B13547290 3-(2-Bromobenzyl)azetidin-3-ol

3-(2-Bromobenzyl)azetidin-3-ol

Cat. No.: B13547290
M. Wt: 242.11 g/mol
InChI Key: BSSNSDBSTQQPIQ-UHFFFAOYSA-N
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Description

3-(2-Bromobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12BrNO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzyl)azetidin-3-ol typically involves the reaction of 2-bromobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(2-bromobenzyl)azetidin-3-one.

    Reduction: Formation of 3-(2-benzyl)azetidin-3-ol.

    Substitution: Formation of 3-(2-substituted benzyl)azetidin-3-ol derivatives.

Scientific Research Applications

3-(2-Bromobenzyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzyl)azetidin-3-ol is not fully understood. it is believed to interact with biological targets through its azetidine ring and bromobenzyl moiety. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. The bromobenzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzyl)azetidin-3-ol
  • 3-(2-Fluorobenzyl)azetidin-3-ol
  • 3-(2-Methylbenzyl)azetidin-3-ol

Uniqueness

3-(2-Bromobenzyl)azetidin-3-ol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis .

Biological Activity

3-(2-Bromobenzyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available information on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H10_{10}BrN1_{1}O1_{1}. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a bromobenzyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLLow
Bacillus subtilis16 µg/mLHigh

The compound demonstrated particularly strong activity against Bacillus subtilis, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies have indicated that it may possess cytotoxic effects on various cancer cell lines. The following table summarizes findings from a recent study evaluating its anticancer properties.

Cancer Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)155
A549 (Lung Cancer)204
HepG2 (Liver Cancer)253

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent with minimized side effects on healthy tissues.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituent may enhance its interaction with biological targets, increasing the compound's overall potency. Research into the specific pathways affected by this compound is ongoing.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of azetidine compounds exhibited varying degrees of antibacterial activity against Mycobacterium tuberculosis. Modifications to the azetidine structure were found to significantly influence their efficacy, highlighting the importance of structural optimization in drug development .
  • Cytotoxicity Assessment : In a comprehensive screening of azetidine derivatives, including this compound, researchers found that several compounds selectively targeted cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2

InChI Key

BSSNSDBSTQQPIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2Br)O

Origin of Product

United States

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